![molecular formula C15H19N3O4S2 B7042816 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide](/img/structure/B7042816.png)
2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide is a complex organic compound that features a combination of furan, sulfonamide, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where the thiophen-2-ylmethyl group is attached to the piperazine nitrogen.
Final Coupling: The final step involves coupling the piperazine derivative with the furan-sulfonamide intermediate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems might be used.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide: can be compared with other sulfonamide derivatives and piperazine-containing compounds.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide.
Piperazine Derivatives: Compounds such as 1-(2-thiophen-2-ylmethyl)piperazine.
Uniqueness
Structural Complexity: The combination of furan, sulfonamide, and piperazine moieties in a single molecule is relatively unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-11-14(24(16,20)21)9-13(22-11)15(19)18-6-4-17(5-7-18)10-12-3-2-8-23-12/h2-3,8-9H,4-7,10H2,1H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHGCLWDSMPIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CS3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7042750.png)
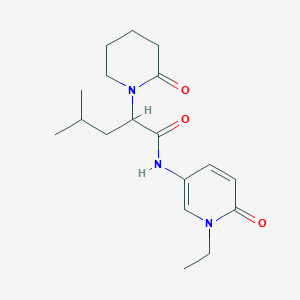
![(3R)-3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine](/img/structure/B7042757.png)
![N-(cyclopropylmethyl)-1-[2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carbonyl]piperidine-3-carboxamide](/img/structure/B7042761.png)
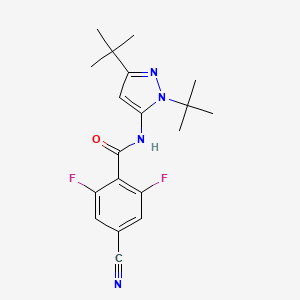
![[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea](/img/structure/B7042771.png)
![Morpholin-4-yl-[1-(4-pyrrolidin-1-ylpyridine-2-carbonyl)piperidin-2-yl]methanone](/img/structure/B7042777.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide](/img/structure/B7042780.png)
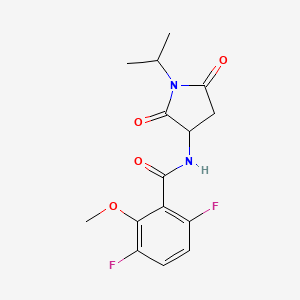
![1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one](/img/structure/B7042797.png)
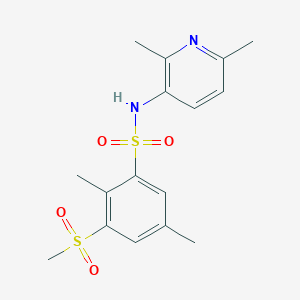
![3-bromo-4-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B7042817.png)
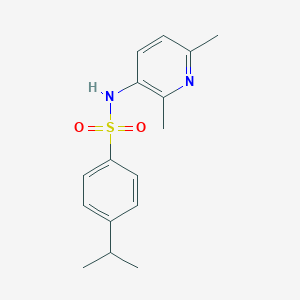
![N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(pyridazin-3-ylamino)piperidine-1-carboxamide](/img/structure/B7042831.png)
